REACTION_CXSMILES
|
[NH3:1].[C:2]([OH:10])(=[O:9])[C:3]([CH2:5][C:6]([OH:8])=[O:7])=[CH2:4]>CS(C)=O>[C:5](#[N:1])[CH:3]=[CH2:2].[C:2]([OH:10])(=[O:9])[C:3]([CH3:5])=[CH2:4].[C:2]([OH:10])(=[O:9])[C:3]([CH2:5][C:6]([OH:8])=[O:7])=[CH2:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtaining a spinning solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |